N-(6-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide
Description
N-(6-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C10H11N3O3S and a molecular weight of 253.281 g/mol This compound is known for its unique structure, which includes a cyano group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring
Properties
Molecular Formula |
C10H11N3O3S |
|---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
N-(6-cyano-4-cyclopropyloxypyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C10H11N3O3S/c1-17(14,15)13-9-6-12-7(5-11)4-10(9)16-8-2-3-8/h4,6,8,13H,2-3H2,1H3 |
InChI Key |
DWLVMYWUCBKVLK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(N=C1)C#N)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves the reaction of 6-cyano-4-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:
- Dissolve 6-cyano-4-cyclopropoxypyridine in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add methanesulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(6-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the methanesulfonamide group under mild conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Primary amines.
Substitution: Substituted sulfonamides with various functional groups.
Scientific Research Applications
N-(6-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(6-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the methanesulfonamide group can enhance the compound’s binding affinity. The cyclopropoxy group may contribute to the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
N-(6-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(4-Cyano-3-cyclopropoxypyridin-2-YL)methanesulfonamide: Similar structure but different position of the cyano group.
N-(6-Cyano-4-cyclopropoxypyridin-3-YL)ethanesulfonamide: Similar structure but different sulfonamide group.
N-(6-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonyl chloride: Similar structure but different functional group
These compounds share structural similarities but may exhibit different chemical reactivities and biological activities, highlighting the uniqueness of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
